Product packaging for 5-(Benzyloxy)-4-methylpentanoic acid(Cat. No.:CAS No. 362690-44-6)

5-(Benzyloxy)-4-methylpentanoic acid

Cat. No.: B12116946
CAS No.: 362690-44-6
M. Wt: 222.28 g/mol
InChI Key: FUJSQHVWQAVRNN-UHFFFAOYSA-N
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Description

Structural Classification and Significance within Organic Synthesis

5-(Benzyloxy)-4-methylpentanoic acid is a carboxylic acid characterized by a five-carbon pentanoic acid backbone. Its structure is distinguished by two key features: a methyl group at the fourth carbon position and a benzyloxy group (-OCH₂C₆H₅) at the fifth carbon. The benzyloxy group is essentially a benzyl (B1604629) ether, which often serves as a protecting group for alcohols in multi-step organic syntheses. This protecting group is stable under a variety of reaction conditions but can be readily cleaved when desired, typically through catalytic hydrogenation.

The presence of a chiral center at the fourth carbon, which bears the methyl group, means that this compound can exist as two distinct enantiomers: (R)-5-(Benzyloxy)-4-methylpentanoic acid and (S)-5-(Benzyloxy)-4-methylpentanoic acid. This chirality is of paramount importance in the synthesis of complex, biologically active molecules, where specific stereochemistry is often crucial for function. The ability to synthesize and utilize enantiomerically pure forms of this compound makes it a valuable chiral building block.

Overview of the Compound's Research Landscape

Direct and extensive research focusing solely on this compound is limited in publicly accessible scientific literature. Its significance is primarily inferred from its role as a synthetic intermediate. The compound, identified by the CAS number 362690-44-6, is available from various chemical suppliers, indicating its utility in research and development.

The research landscape is more illuminated when examining its precursors and closely related derivatives. For instance, the synthesis of a related compound, methyl 3-oxo-5-benzyloxy-4-methylpentanoate, has been described. prepchem.com This keto-ester could potentially be converted to this compound through reduction of the keto group and hydrolysis of the methyl ester.

Furthermore, a significant development in the accessibility of related chiral precursors was the kilogram-scale production of (R)-methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate. The existence of a scalable synthesis for this closely related chiral molecule underscores the potential for obtaining enantiopure (R)-5-(Benzyloxy)-4-methylpentanoic acid, which can then be used in the synthesis of more complex chiral targets.

Academic Relevance as a Key Intermediate and Scaffold

The academic relevance of this compound lies in its function as a key intermediate and a versatile scaffold for the construction of more elaborate molecular architectures. The combination of a carboxylic acid functional group, a chiral methyl-substituted carbon, and a protected primary alcohol makes it a multifunctional building block.

The carboxylic acid moiety allows for a variety of chemical transformations, including the formation of amides, esters, and other acid derivatives. These reactions are fundamental in the construction of peptides, polymers, and various pharmacologically active compounds.

Interactive Data Tables

Below are tables summarizing the key compound mentioned and its closely related precursors and derivatives.

Table 1: Target Compound Information

Compound NameCAS NumberMolecular FormulaKey Structural Features
This compound362690-44-6C₁₃H₁₈O₃Pentanoic acid, C-4 methyl group, C-5 benzyloxy group

Table 2: Related Compounds and Precursors

Compound NameCAS NumberMolecular FormulaRelationship to Target CompoundReference
Methyl 3-oxo-5-benzyloxy-4-methylpentanoateNot availableC₁₄H₁₈O₄Potential synthetic precursor (keto-ester form) prepchem.com
(R)-Methyl 5-(benzyloxy)-4-methyl-2-oxopentanoateNot availableC₁₄H₁₈O₄Chiral precursor to the (R)-enantiomer
5-(Benzyloxy)pentanoic acid64740-39-2C₁₂H₁₆O₃Analogue lacking the C-4 methyl group chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O3 B12116946 5-(Benzyloxy)-4-methylpentanoic acid CAS No. 362690-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-5-phenylmethoxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-11(7-8-13(14)15)9-16-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJSQHVWQAVRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)COCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275183
Record name 4-Methyl-5-(phenylmethoxy)pentanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362690-44-6
Record name 4-Methyl-5-(phenylmethoxy)pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362690-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-(phenylmethoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 5 Benzyloxy 4 Methylpentanoic Acid

Retrosynthetic Approaches to the Core Structure

Retrosynthetic analysis of 5-(benzyloxy)-4-methylpentanoic acid identifies several key disconnections. The primary bond cleavage in a retrosynthetic sense is the C4-C5 bond, which simplifies the molecule to a 4-methylpentanoic acid derivative and a benzyl (B1604629) source. A more common and practical approach involves disconnection of the C3-C4 bond, leading to precursors such as a malonic ester derivative and a chiral halide.

Another viable retrosynthetic strategy involves the disconnection of the carboxylic acid group, suggesting an oxidation of a primary alcohol. This approach would start from a chiral 4-methyl-5-(benzyloxy)pentan-1-ol. The chirality at the C4 position is the central challenge, and its introduction is a key consideration in any synthetic plan.

A common starting material for the synthesis of related chiral building blocks is (R)- or (S)-Roche ester (ethyl 4-chloro-3-hydroxybutanoate). Through a series of transformations including methylation and protection of the alcohol, a suitable precursor for this compound can be envisioned.

Enantioselective Synthesis Pathways

The synthesis of enantiomerically pure this compound necessitates the use of asymmetric strategies. These can be broadly categorized into chiral auxiliary-mediated transformations, asymmetric catalysis, and resolution techniques.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. numberanalytics.com These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. numberanalytics.com

One of the most effective methods for the asymmetric synthesis of chiral carboxylic acids is the use of pseudoephedrine as a chiral auxiliary. nih.govharvard.edu In a hypothetical synthesis of (S)-5-(benzyloxy)-4-methylpentanoic acid, (1R,2R)-pseudoephedrine would be amidated with a suitable acyl chloride. The resulting amide can then be deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation with a methyl halide. Subsequent hydrolysis of the amide yields the desired enantiomerically enriched carboxylic acid. nih.govharvard.edu

Another widely used class of chiral auxiliaries is the Evans oxazolidinones. wikipedia.org An N-acylated oxazolidinone can be deprotonated to form a Z-enolate, which then reacts with an electrophile in a highly diastereoselective manner. wikipedia.org For the synthesis of this compound, an appropriate N-acyl oxazolidinone can be methylated. The stereochemistry of the newly formed chiral center is dictated by the stereochemistry of the oxazolidinone auxiliary. wikipedia.org

Table 1: Comparison of Chiral Auxiliaries for Asymmetric Alkylation

Chiral Auxiliary Typical Diastereomeric Excess (d.e.) Advantages Disadvantages
Pseudoephedrine >95% Readily available, highly crystalline derivatives Can be difficult to remove

Asymmetric Catalysis in Enantiopure Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a small amount of a chiral catalyst is required to generate a large quantity of the desired enantiomer. While specific examples for the direct asymmetric synthesis of this compound are not prevalent in the literature, related transformations provide a blueprint for potential catalytic routes.

For instance, a rhodium-catalyzed asymmetric hydrogenation of a suitably substituted α,β-unsaturated carboxylic acid could, in principle, establish the chiral center at C4. The choice of a chiral phosphine (B1218219) ligand would be crucial in determining the enantioselectivity of the reduction.

Another potential route involves the asymmetric conjugate addition of a methyl group to an α,β-unsaturated ester. Catalytic systems based on copper or other transition metals with chiral ligands have been shown to be effective for such transformations.

Diastereoselective and Enantiomeric Resolution Techniques

When an enantioselective synthesis is not feasible, a racemic mixture of this compound can be prepared and then separated into its constituent enantiomers through resolution.

One common method is diastereoselective crystallization. The racemic acid is reacted with a chiral resolving agent, such as a chiral amine like (R)- or (S)-1-phenylethylamine, to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure carboxylic acid.

Enzymatic resolution is another powerful technique. A lipase (B570770) enzyme could be used to selectively esterify one enantiomer of a racemic mixture of a precursor alcohol, such as 4-methyl-5-(benzyloxy)pentan-1-ol, leaving the other enantiomer unreacted. The esterified and unesterified alcohols can then be separated and the desired enantiomer of the acid can be obtained after oxidation.

Convergent and Linear Synthesis Architectures

The synthesis of this compound can be approached through either a linear or a convergent strategy.

Strategic Implementation of Benzyloxy Protecting Group in Synthesis

The benzyloxy group serves as a protecting group for the primary alcohol at the C5 position. Its strategic implementation is crucial for the successful synthesis of the target molecule. The benzyl group is typically introduced via a Williamson ether synthesis, reacting an alcohol with benzyl bromide or benzyl chloride in the presence of a base like sodium hydride. nih.gov

The benzyl ether is a robust protecting group, stable to a wide range of reaction conditions, including acidic and basic hydrolysis, and many oxidizing and reducing agents. This stability allows for various chemical transformations to be carried out on other parts of the molecule without affecting the protected alcohol.

Deprotection of the benzyl ether is most commonly achieved by catalytic hydrogenolysis, using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This method is generally clean and high-yielding.

The choice of when to introduce and remove the benzyloxy group is a key strategic consideration. It is often introduced early in the synthesis to protect the alcohol and removed in the final steps to reveal the free hydroxyl group if desired, or it can be retained in the final molecule as is the case for this compound.

Introduction of the Benzyloxy Protecting Group

The protection of hydroxyl groups as benzyl ethers is a cornerstone of modern organic synthesis due to the benzyl group's stability across a wide range of reaction conditions and the multiple methods available for its removal. The primary alcohol of a suitable precursor, such as a 5-hydroxy-4-methylpentanoate derivative, is typically converted to its corresponding benzyl ether to prevent interference in subsequent chemical transformations.

One of the most common and well-established methods for the formation of benzyl ethers is the Williamson ether synthesis . This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide, typically benzyl bromide (BnBr) or benzyl chloride (BnCl). uh.edu The reaction is generally carried out in an aprotic polar solvent like dimethylformamide (DMF). organic-chemistry.org For substrates where selectivity is required, such as in the case of diols, milder bases like silver oxide (Ag₂O) can be employed to favor the protection of the more accessible hydroxyl group. uh.edu

In addition to the classical Williamson ether synthesis, alternative reagents have been developed to effect benzylation under milder and even neutral conditions. A notable example is the use of 2-benzyloxy-1-methylpyridinium triflate . This reagent can convert alcohols into benzyl ethers upon warming, often in the absence of strong acids or bases, which is particularly advantageous for sensitive substrates. researchgate.netacs.org The reaction is typically performed in solvents like toluene (B28343) or trifluorotoluene. researchgate.netacs.org

Table 1: Reagents for Benzyloxy Protection of Alcohols

ReagentBaseSolventConditionsReference
Benzyl Bromide (BnBr)Sodium Hydride (NaH)Dimethylformamide (DMF)Room Temperature uh.eduorganic-chemistry.org
Benzyl Chloride (BnCl)Sodium Hydride (NaH)Dimethylformamide (DMF)Room Temperature uh.edu
Benzyl Bromide (BnBr)Silver Oxide (Ag₂O)Dimethylformamide (DMF)Ambient to elevated temperatures uh.edu
2-Benzyloxy-1-methylpyridinium triflateNone (or mild acid scavenger like MgO)Toluene or TrifluorotolueneHeating researchgate.netacs.org

The synthesis of a key intermediate, methyl 3-oxo-5-benzyloxy-4-methylpentanoate, has been reported, which would involve the benzylation of the corresponding 5-hydroxy precursor. uchicago.edu

Selective Deprotection Methodologies (Hydrogenolysis)

The removal of the benzyl protecting group is a critical step to unveil the final 5-hydroxy-4-methylpentanoic acid, which can then be oxidized to the target carboxylic acid, or in this case, the direct deprotection of this compound. Catalytic hydrogenolysis stands out as the most prevalent and mildest method for cleaving benzyl ethers. sioc-journal.cn This reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). sioc-journal.cnprepchem.com

The process of hydrogenolysis involves the cleavage of the carbon-oxygen bond of the benzyl ether, resulting in the formation of the free alcohol and toluene as a byproduct, which is easily removed due to its volatility. nih.govgoogle.com The reaction is typically carried out in solvents such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or ethyl acetate (B1210297) (EtOAc). prepchem.com

A significant advantage of hydrogenolysis is its selectivity. It is possible to selectively cleave a benzyl ether in the presence of other functional groups that might be sensitive to other deprotection methods. researchgate.net For instance, ester groups, such as the methyl ester in a precursor to our target molecule, are generally stable under these conditions. lookchem.com

Catalytic transfer hydrogenation offers an alternative to using gaseous hydrogen. sioc-journal.cn In this method, a hydrogen donor molecule, such as formic acid or 1,4-cyclohexadiene, is used to transfer hydrogen to the substrate in the presence of the palladium catalyst. This can be a safer and more convenient option in some laboratory settings. prepchem.com

The efficiency and selectivity of the hydrogenolysis can be influenced by several factors, including the choice of catalyst, solvent, and the presence of any additives. For instance, the presence of certain compounds like ammonia (B1221849) or pyridine (B92270) can inhibit the hydrogenolysis of benzyl ethers, a feature that can be exploited for selective deprotection in complex molecules. lookchem.com

Table 2: Conditions for Hydrogenolysis of Benzyl Ethers

CatalystHydrogen SourceSolventConditionsReference
10% Palladium on Carbon (Pd/C)Hydrogen gas (H₂)Methanol (MeOH)Room Temperature, atmospheric pressure sioc-journal.cnprepchem.com
10% Palladium on Carbon (Pd/C)Hydrogen gas (H₂)Ethanol (EtOH)Room Temperature, atmospheric pressure prepchem.com
10% Palladium on Carbon (Pd/C)Hydrogen gas (H₂)Ethyl Acetate (EtOAc)Room Temperature, atmospheric pressure prepchem.com
Palladium on Carbon (Pd/C)Formic AcidMethanol (MeOH)Room Temperature sioc-journal.cn
Palladium on Carbon (Pd/C)1,4-CyclohexadieneEthanol (EtOH)Reflux prepchem.com

Following the deprotection of the benzyl group from a suitable precursor, standard synthetic methodologies can be employed to obtain the final this compound. For example, if starting from methyl 5-(benzyloxy)-4-methylpentanoate, a subsequent hydrolysis of the methyl ester, typically under basic conditions using reagents like lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water, would yield the desired carboxylic acid. uh.edu

Chemical Reactivity and Transformation of 5 Benzyloxy 4 Methylpentanoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is the primary site for a variety of chemical transformations, including esterification, amidation, and reduction.

The conversion of the carboxylic acid group into esters or amides is a cornerstone of organic synthesis.

Esterification: This reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with removal of water to drive the equilibrium (Fischer esterification). operachem.com Alternatively, for milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to form the ester bond (Steglich esterification). organic-chemistry.orgnih.gov This method is effective for a wide range of alcohols, including those that are sterically hindered. organic-chemistry.org

Amidation: The direct formation of an amide by reacting a carboxylic acid with an amine is a common and vital reaction, particularly in medicinal chemistry. organic-chemistry.org These reactions often require coupling agents to activate the carboxylic acid. Reagents such as thionyl chloride can convert the acid to a more reactive acyl chloride, which then readily reacts with an amine. nih.gov Other modern methods use silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM) or various coupling agents developed for peptide synthesis to facilitate amide bond formation under mild conditions. nih.gov

A hypothetical reaction table for these transformations is presented below.

TransformationReagents & Conditions (Hypothetical)Product
Esterification Methanol (B129727) (CH₃OH), H₂SO₄ (cat.), RefluxMethyl 5-(benzyloxy)-4-methylpentanoate
tert-Butanol, DCC, DMAP, CH₂Cl₂tert-Butyl 5-(benzyloxy)-4-methylpentanoate
Amidation 1. SOCl₂, 2. Ammonia (B1221849) (NH₃)5-(Benzyloxy)-4-methylpentanamide
Aniline, MTM, Toluene (B28343), HeatN-Phenyl-5-(benzyloxy)-4-methylpentanamide

Table 1: Hypothetical Esterification and Amidation Reactions. This table illustrates potential reaction pathways for 5-(Benzyloxy)-4-methylpentanoic acid based on general methodologies. Specific yields and optimal conditions are not documented.

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing carboxylic acids directly but can be used if the acid is first converted to a more reactive derivative, such as a mixed anhydride. chemsrc.com More recent methods utilize manganese-catalyzed hydrosilylation, which offers a milder alternative using earth-abundant metals. bldpharm.com The expected product of this reduction would be 5-(benzyloxy)-4-methylpentan-1-ol.

Oxidation Pathways: The oxidation of this compound is less straightforward. The aliphatic chain is generally robust to oxidation under standard conditions. However, aggressive oxidation could potentially cleave the benzyl (B1604629) ether or degrade the molecule entirely. Specific, controlled oxidation pathways for this compound are not documented.

Alkylation and Carbon-Carbon Bond Formation Reactions

Carbon-carbon bond formation involving a carboxylic acid often proceeds by first converting the acid to a different functional group. For instance, alkylation at the alpha-position (C-2) would typically involve deprotonation with a strong base like lithium diisopropylamide (LDA) after converting the carboxylic acid to an ester or other suitable derivative to avoid interference from the acidic proton. Base-catalyzed condensations are also a common strategy for C-C bond formation. prepchem.com There are no specific studies detailing the use of this compound in such alkylation or bond-forming reactions.

Investigation of Reaction Mechanisms and Kinetics

A detailed investigation into the reaction mechanisms and kinetics for this compound has not been published. Such studies would provide fundamental insights into its reactivity. For example, kinetic analysis of its esterification would likely follow established models for acid-catalyzed reactions. chemicalbook.com Mechanistic studies often employ techniques like isotopic labeling, computational modeling, and analysis of reaction intermediates to elucidate the precise pathway of a transformation. Studies on analogous molecules, such as benzoic acid, have explored reaction mechanisms with various radicals in detail, but this data cannot be directly extrapolated to the target compound due to structural differences. nih.gov

Applications As a Chiral Building Block in Advanced Organic and Medicinal Chemistry

Contributions to the Synthesis of Complex Natural Products and Analogs

The synthesis of complex natural products, which are chemical compounds produced by living organisms, often represents a significant challenge in organic chemistry. Chiral building blocks are essential for assembling these intricate structures with the correct stereochemistry, which is crucial for their biological activity.

While direct applications of 5-(benzyloxy)-4-methylpentanoic acid are noted in specific contexts, the utility of the core scaffold can be illustrated by closely related analogs. For instance, (R)-5-acetoxy-4-methylpentanoic acid, which shares the same foundational methyl-pentanoic acid backbone, has been successfully employed as the sole chiral building block in the convergent synthesis of an archaebacterial C40-diol and its enantiomer. nih.gov This demonstrates the potential of this class of compounds to serve as foundational elements in the construction of large, stereochemically rich natural products.

Bioactive molecules are chemical compounds that have a biological effect on living organisms. The structural motif of a benzyloxy group attached to an acid scaffold is a feature found in various compounds designed for therapeutic purposes. For example, novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids have been synthesized and identified as inhibitors of calcium-activated chloride channels, highlighting them as potential research tools for dissecting physiological functions. researchgate.net

Furthermore, the benzyloxy group has been incorporated into more complex scaffolds, such as in a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides. researchgate.net These compounds were designed as antiproliferative agents and tested against several cancer cell lines, with some exhibiting significant activity. researchgate.netnih.gov This research underscores the value of the benzyloxy moiety within larger molecular frameworks aimed at producing a biological response. researchgate.netnih.gov

Secondary metabolites are organic compounds produced by organisms that are not directly involved in the normal growth, development, or reproduction of the organism but often play roles in defense or competition. nih.govnih.gov The synthesis of these often complex and chirally pure molecules relies on the availability of suitable starting materials.

A derivative of the target compound, (R)-methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate, has been developed as a key starting material. acs.org Through a practical, large-scale synthesis, this α-keto ester is converted into (R)-4-(benzyloxy)-3-methylbutanenitrile. acs.org This resulting nitrile is a stable and versatile chiral building block, primed for further chemical manipulation. acs.orgmedchemexpress.com The development of this synthetic route provides an efficient pathway to a valuable, chirally pure intermediate that can be used in the synthesis of more complex molecules. acs.org

Utilization in Peptide and Peptidomimetic Design

Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in countless biological processes. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor stability against enzymatic degradation and low bioavailability. acs.orgdiva-portal.org The design of peptidomimetics often involves incorporating non-standard amino acids or scaffold structures to enforce a specific conformation and improve drug-like properties. acs.orgdiva-portal.org

Derivatives of this compound have been specifically identified and utilized as non-standard amino acid and leucine (B10760876) derivatives for research purposes. (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid is classified as a leucine derivative and is part of a broader class of amino acid derivatives studied for their potential physiological effects. nih.gov The benzyloxycarbonyl group serves as a common protecting group in peptide synthesis, highlighting the utility of such compounds in the controlled, step-wise assembly of peptide chains. acs.org

Several related structures are available to researchers as building blocks for incorporation into peptide or peptidomimetic structures. These compounds provide a scaffold that can introduce specific stereochemistry and side-chain functionalities into a final product.

Table 1: Examples of this compound Related Amino Acid Derivatives

Compound Name CAS Number Molecular Formula Structural Relevance Reference(s)
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid Not Available C15H21NO4 Leucine Derivative nih.gov
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid 631899-15-5 C15H21NO4 Amino Acid Derivative
(4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid 3705-42-8 C20H21NO6 Amino Acid Derivative
4-amino-5-(benzyloxy)-5-oxopentanoic acid 84475-30-9 C12H15NO4 Amino Acid Derivative

Protease inhibitors are a critical class of therapeutic agents that function by blocking the activity of proteases, enzymes that cleave peptide bonds in proteins. nih.gov They are used in the treatment of various diseases, including viral infections like HIV and Hepatitis C, as well as cancer. nih.gov The design of these inhibitors often relies on peptidomimetic scaffolds that can fit into the active site of the target protease. These scaffolds are frequently derived from chiral building blocks that mimic the structure of the natural peptide substrate. nih.gov

While the use of chiral building blocks is a cornerstone of modern protease inhibitor design, and various complex scaffolds have been developed for this purpose, a specific, documented role for this compound or its immediate derivatives as a scaffold in the synthesis of protease inhibitors could not be confirmed in the reviewed scientific literature. The development of potent inhibitors typically involves highly specific, tailor-made building blocks designed to interact with the unique architecture of a particular protease's active site. nih.gov

Design and Synthesis of Novel Chemical Scaffolds for Research Purposes

The creation of novel chemical scaffolds is fundamental to expanding the toolbox of medicinal chemists and driving drug discovery. A scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds for biological screening. The concept of "privileged structures" refers to scaffolds that are capable of binding to multiple biological targets, making them particularly valuable in the design of new therapeutic agents.

The chemical framework of this compound presents a versatile platform for creating such novel scaffolds. A key example is the synthesis of (R)-4-(benzyloxy)-3-methylbutanenitrile from a closely related precursor, (R)-methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate. acs.org The authors of this study highlight that the resulting nitrile is an "excellent candidate as a chiral building block" due to its stability and the synthetic versatility of the nitrile group. acs.org This work demonstrates the deliberate design and synthesis of a new, useful research tool from the benzyloxy-methyl-pentanoic acid core. acs.org

Computational Chemistry and Spectroscopic Analysis in Research on 5 Benzyloxy 4 Methylpentanoic Acid

Molecular Modeling and Conformational Analysis Studies

Molecular modeling is an essential tool for exploring the conformational landscape of flexible molecules like 5-(Benzyloxy)-4-methylpentanoic acid. Due to the presence of multiple single bonds, the molecule can adopt a vast number of spatial arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy structures that the molecule is likely to adopt.

Molecular Mechanics (MM) is a common computational method used for this purpose, employing force fields such as GAFF (General Amber Force Field) to calculate the potential energy of different conformations. nih.gov More advanced studies utilize Molecular Dynamics (MD) simulations, which model the atomic movements of the molecule over time, providing a dynamic view of its conformational flexibility and the transitions between different stable states. nih.gov

Key areas of conformational freedom in this compound include:

Rotation around the C-C bonds of the pentanoic acid backbone.

Torsional rotation of the benzyloxy group relative to the alkyl chain.

The orientation of the methyl group at the chiral center.

The conformation of the carboxylic acid group itself.

The carboxyl group can exist in two main planar conformations: syn and anti, referring to the orientation of the acidic proton relative to the carbonyl group. While the syn conformation is generally more stable in the gas phase, the energy difference between the two states can be reduced in solution, making the presence of the anti conformer possible. chemrxiv.orgamolf.nlacs.org Quantum mechanical (QM) calculations and MD simulations can be used to determine the energetic barrier between these conformers and their relative populations in different environments. nih.govchemrxiv.org Understanding the predominant solution-state conformations is crucial, as the molecule's shape dictates how it interacts with other molecules, such as receptors or enzyme active sites.

Quantum Mechanical and Molecular Mechanics (QM/MM) Investigations of Reactivity and Interactions

To investigate the chemical reactivity and interactions of this compound in complex environments, researchers can employ hybrid Quantum Mechanical/Molecular Mechanics (QM/MM) methods. This approach combines the high accuracy of quantum mechanics (QM) for a specific region of interest with the computational efficiency of molecular mechanics (MM) for the surrounding environment.

In a typical QM/MM study of this molecule, the chemically active part—such as the carboxylic acid group—would be treated with a QM method like Density Functional Theory (DFT). tandfonline.comacs.org The rest of the molecule and its surroundings (e.g., solvent molecules or an enzyme active site) would be described by an MM force field. This dual approach allows for the accurate modeling of electronic events like bond formation, bond breaking, and charge transfer, which are central to chemical reactions. researchgate.net

Potential applications of QM/MM investigations for this compound include:

Modeling Reaction Mechanisms: Studying the detailed mechanism of reactions involving the carboxyl group, such as esterification or amide bond formation, by calculating transition state energies and reaction pathways. researchgate.net

Investigating pKa: Accurately predicting the acidity of the carboxylic proton by modeling its deprotonation in a solvent environment.

Analyzing Intermolecular Interactions: Simulating the binding of the molecule to a biological target, where the QM region could include the molecule and key amino acid residues to precisely model hydrogen bonding and other non-covalent interactions. tandfonline.com

DFT studies on similar carboxylic acids have been used to understand their adsorption on surfaces and to explore mechanisms of acid-catalyzed reactions, providing a foundation for how the QM component of a QM/MM simulation would be applied. tandfonline.comresearchgate.netaiche.org

Advanced Spectroscopic Characterization (NMR, LC-MS, UPLC)

Advanced spectroscopic and chromatographic techniques are indispensable for the unambiguous identification, purification, and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their connectivity. For this compound, characteristic signals are expected. The acidic proton of the carboxyl group typically appears as a broad singlet at a very downfield chemical shift, often around 10–12 ppm. pressbooks.publibretexts.org Protons on the phenyl ring of the benzyloxy group are expected in the aromatic region (≈7.3 ppm), while the benzylic methylene protons (-O-CH₂ -Ph) would appear around 4.5 ppm. The protons on the pentanoic acid chain and the methyl group would resonate in the upfield aliphatic region (≈0.9–2.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbon of the carboxylic acid is highly deshielded, appearing far downfield (≈175–185 ppm). pressbooks.publibretexts.org The aromatic carbons of the benzyl (B1604629) group resonate in the ≈127–138 ppm range. docbrown.info The remaining aliphatic and benzylic carbons appear at higher field strengths.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign these signals by showing correlations between coupled protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
-COOHProton10.0 - 12.0-Broad singlet, exchangeable with D₂O libretexts.org
C1 (-C OOH)Carbon-175 - 185Carbonyl carbon pressbooks.pub
C2 (-C H₂-COOH)Proton/Carbon~2.4~35Alpha to carbonyl
C3 (-C H₂-CH(CH₃)-)Proton/Carbon~1.6~30
C4 (-C H(CH₃)-)Proton/Carbon~1.9~34Chiral center
C4-CH₃Proton/Carbon~0.9~17Doublet in ¹H spectrum
C5 (-C H₂-O-)Proton/Carbon~3.4~75Adjacent to ether oxygen
Benzylic (-O-C H₂-Ph)Proton/Carbon~4.5~73Singlet in ¹H spectrum
Aromatic (Ph)Proton/Carbon7.2 - 7.4127 - 138Complex multiplet in ¹H spectrum docbrown.info

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

LC-MS and UPLC are powerful techniques for the separation, detection, and quantification of this compound. UPLC uses smaller column particles than conventional HPLC, resulting in higher resolution, increased sensitivity, and significantly faster analysis times. nih.gov

The compound is typically analyzed using a reversed-phase C18 column with a mobile phase gradient consisting of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., formic acid) to ensure good peak shape for the carboxylic acid. helixchrom.com

Mass spectrometry serves as the detector, providing mass information about the molecule. Electrospray ionization (ESI) is the preferred method for carboxylic acids. lcms.cz The analysis can be performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻, or in positive ion mode, detecting the protonated molecule [M+H]⁺ or adducts such as the sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule.

Table 2: Typical UPLC-MS Parameters for Analysis.
ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)Separation based on hydrophobicity.
Mobile Phase AWater + 0.1% Formic AcidAqueous component of the mobile phase. helixchrom.com
Mobile Phase BAcetonitrile + 0.1% Formic AcidOrganic component for elution. helixchrom.com
Flow Rate0.3 - 0.5 mL/minOptimized for UPLC column dimensions.
Ionization ModeElectrospray Ionization (ESI), Negative or PositiveGenerates gas-phase ions for MS analysis. lcms.cz
Mass AnalyzerQuadrupole, Time-of-Flight (TOF), OrbitrapSeparates ions based on mass-to-charge ratio.
Detected Ions[M-H]⁻, [M+H]⁺, [M+Na]⁺Confirms the molecular weight of the analyte.

X-ray Crystallographic Analysis for Stereochemical Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. nih.gov For a chiral compound like this compound, which contains a stereocenter at the C4 position, this technique is invaluable for unambiguously assigning the R or S configuration. tcichemicals.com

The process requires growing a high-quality single crystal of the compound, which can be challenging for flexible molecules. nih.gov Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. nih.gov This analysis yields a detailed electron density map from which a precise 3D model of the molecule can be built.

The structural information obtained from X-ray crystallography includes:

Precise bond lengths and angles: Providing confirmation of the molecular connectivity.

Torsional angles: Defining the exact conformation of the molecule as it exists within the crystal lattice.

Intermolecular interactions: Revealing how molecules pack together, often through hydrogen bonding between the carboxylic acid groups, which can form dimers or chain motifs. acs.orgacs.org

Absolute configuration: For chiral molecules that crystallize in a non-centrosymmetric space group, the analysis of anomalous dispersion effects allows for the unequivocal determination of the absolute stereochemistry. tcichemicals.com The Flack parameter is a value calculated during structure refinement that indicates the correctness of the assigned stereochemistry. nih.gov

While obtaining a crystal structure can be a bottleneck, it provides an unparalleled level of structural detail that is the ultimate benchmark for validating computational models and confirming assignments made by other spectroscopic methods. nih.govnih.gov

Emerging Research Directions and Future Prospects

Development of Sustainable Synthetic Approaches

Currently, detailed studies focusing on the sustainable or "green" synthesis of 5-(Benzyloxy)-4-methylpentanoic acid are not prominent in the available scientific literature. However, the principles of green chemistry offer a clear framework for future research. sigmaaldrich.com Key areas for development would involve the use of renewable starting materials, the reduction of hazardous waste, and the implementation of energy-efficient reaction conditions. sigmaaldrich.com

Future research could explore biocatalytic methods, which are increasingly employed for the synthesis of chiral chemicals. sigmaaldrich.com Enzymes, for instance, could potentially be used to introduce the methyl group stereoselectively or to perform key bond-forming reactions under mild, aqueous conditions. sigmaaldrich.com Another avenue would be the use of catalytic routes that minimize the use of stoichiometric reagents, a common goal in green chemistry. The development of such processes would not only reduce the environmental impact but also likely lead to more cost-effective production methods.

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of carboxylic acids is a cornerstone of organic synthesis, and the exploration of novel catalytic systems for the functionalization of this compound represents a significant area for future research. The carboxylic acid moiety is a versatile handle for a wide range of transformations.

Advanced catalytic methods, such as those employing palladium and rhodium, are well-established for carbonylation and cross-coupling reactions. Future studies could investigate the application of these catalysts to this compound, enabling the synthesis of a diverse library of derivatives. For example, palladium-catalyzed amidation or esterification could provide efficient routes to amides and esters, which are valuable in medicinal chemistry and materials science. Furthermore, rhodium-catalyzed reactions could be explored for C-H activation at other positions on the molecule, opening up possibilities for more complex structural modifications. The development of electro- and photocatalytic methods could also offer milder and more selective alternatives to traditional derivatization techniques.

Below is a prospective table of potential catalytic derivatization reactions that could be explored for this compound, based on established catalytic methods for carboxylic acids.

Catalyst SystemPotential ReactionPotential Product Class
Palladium-basedAminocarbonylationAmides
Palladium-basedAlkoxycarbonylationEsters
Rhodium-basedC-H FunctionalizationVariously substituted derivatives
Iron-based (Electro-)Decarboxylative CouplingAlkylated products

Expanded Utility in Chemical Biology and Probe Synthesis

The structure of this compound, featuring a carboxylic acid group, makes it a plausible candidate for applications in chemical biology, particularly in the synthesis of chemical probes. Carboxylic acids are frequently used as handles for bioconjugation, allowing for the attachment of reporter molecules such as fluorophores or biotin.

Future research could focus on utilizing this compound as a building block for creating probes to study biological systems. The carboxylic acid can be activated, for example with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to react with primary amines on proteins or other biomolecules, forming stable amide bonds. This would allow for the targeted delivery of the benzyloxy-4-methylpentyl moiety to specific biological targets. The development of covalent probes targeting carboxylic acids in proteins is also an emerging area of research. While this involves targeting the protein's carboxyl groups, the synthesis of inhibitor molecules could potentially incorporate structures derived from this compound.

The potential bioconjugation strategies for this compound are summarized in the table below.

Reactive Group on TargetCoupling ChemistryLinkage Formed
Primary Amine (-NH2)Carbodiimide (e.g., EDC)Amide Bond
Hydrazine (-NHNH2)Carbodiimide (e.g., EDC)Hydrazide Bond
Hydroxylamine (-ONH2)Carbodiimide (e.g., EDC)Hydroxamate Bond

It is important to reiterate that the specific applications and methodologies discussed in this article are speculative and based on the chemical nature of this compound and established principles in organic chemistry and chemical biology. Dedicated research is needed to validate these potential future directions.

Q & A

Q. What are the primary synthetic routes for 5-(Benzyloxy)-4-methylpentanoic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves esterification and coupling reactions. For example, esterification of intermediate 256 yields the target compound with 75% efficiency, while coupling with N-hydroxyphthalimide and DCC (dicyclohexylcarbodiimide) results in a lower yield (29%) due to steric hindrance and side reactions . Key factors include:

  • Temperature control : Reactions often proceed optimally at room temperature or slightly elevated conditions (20–25°C).
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates, particularly benzyl-protected groups .

Q. What spectroscopic methods are most reliable for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical:

  • ¹H/¹³C NMR : Distinct signals for the benzyloxy group (δ ~4.8–5.0 ppm for -OCH2Ph), methyl substituents (δ ~1.2–1.5 ppm), and carboxylic acid protons (broad signal at δ ~12 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 265.31 for the parent compound) and fragmentation patterns .
  • HPLC : Validates purity (>95% for biological studies) and resolves diastereomers .

Advanced Research Questions

Q. How can low yields in coupling reactions involving this compound be mitigated?

The low yield (29%) observed in N-hydroxyphthalimide coupling may arise from:

  • Competitive side reactions : Use of N-hydroxysuccinimide (NHS) esters instead of DCC reduces carbodiimide-mediated byproducts.
  • Steric effects : Bulky benzyl groups hinder nucleophilic attack; microwave-assisted synthesis or ultrasound irradiation improves reaction kinetics .
  • Purification : Preparative HPLC with C18 columns and gradients (e.g., CH3OH/H2O + 0.05% TFA) enhances isolation of pure products .

Q. What molecular targets or pathways are implicated in the biological activity of this compound derivatives?

Derivatives of this compound exhibit antifungal and anticancer activity via:

  • Aspartic protease inhibition : In Cryptococcus neoformans, derivatives bind to May1 aspartyl peptidase, disrupting cell signaling and viability .
  • Histone deacetylase (HDAC) modulation : Benzofuranone analogs inhibit HDACs, altering gene expression in cancer cells .
  • Structure-Activity Relationship (SAR) : Substituents on the benzyloxy group (e.g., electron-withdrawing groups) enhance binding affinity to target proteins .

Q. How do discrepancies in reported synthetic yields reflect methodological limitations?

Contradictions in yields (e.g., 75% vs. 29% in esterification vs. coupling reactions ) highlight:

  • Intermediate stability : Acid-labile intermediates require pH control (e.g., acidification to pH = 1 for lactone isolation) .
  • Scale-dependent efficiency : Small-scale reactions (1–10 mmol) favor higher yields, while scale-up introduces impurities requiring column chromatography or recrystallization .

Methodological Recommendations

Q. Optimizing Reaction Conditions for Scale-Up

  • Inert atmosphere : Use Schlenk lines or gloveboxes for oxygen-sensitive steps .
  • Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates esterification .
  • Workflow : Direct use of crude intermediates (e.g., lactones) saves time in multi-step syntheses .

Q. Analytical Best Practices

  • Quantitative NMR (qNMR) : Internal standards (e.g., 1,3,5-trimethoxybenzene) improve accuracy in purity assessment .
  • LC-MS hyphenation : Combines separation (HPLC) with real-time mass confirmation, critical for complex mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.